molecular formula C24H24N2O2 B415996 N~1~,N~4~-bis(2,3-dimethylphenyl)terephthalamide

N~1~,N~4~-bis(2,3-dimethylphenyl)terephthalamide

Cat. No.: B415996
M. Wt: 372.5g/mol
InChI Key: JCIDMVMLTGMUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide is an organic compound that belongs to the class of amides It is characterized by the presence of two 2,3-dimethyl-phenyl groups attached to the nitrogen atoms of a terephthalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide typically involves the reaction of terephthaloyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under inert atmosphere conditions to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the amide.

    Reduction: Reduced amide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of high-performance materials, such as polymers and resins, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis-(2,3-dimethyl-phenyl)-isophthalamide
  • N,N’-Bis-(2,3-dimethyl-phenyl)-adipamide
  • N,N’-Bis-(2,3-dimethyl-phenyl)-sebacamide

Uniqueness

N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5g/mol

IUPAC Name

1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-15-7-5-9-21(17(15)3)25-23(27)19-11-13-20(14-12-19)24(28)26-22-10-6-8-16(2)18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

JCIDMVMLTGMUKN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C

Origin of Product

United States

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